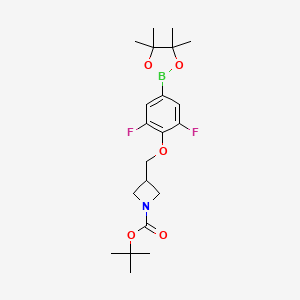![molecular formula C10H11Cl2N3O2 B13714663 Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate](/img/structure/B13714663.png)
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is a chemical compound with the molecular formula C10H11Cl2N3O2 It is known for its unique structure, which includes a hydrazono group attached to a dichlorophenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate typically involves the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl 2-aminoacetate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The dichlorophenyl ring can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form hydrogen bonds and interact with enzymes and receptors, influencing biological processes. The dichlorophenyl ring may also play a role in its activity by interacting with hydrophobic regions of proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]propanoate
- Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]butanoate
Uniqueness
Ethyl 2-amino-2-[2-(2,4-dichlorophenyl)hydrazono]acetate is unique due to its specific hydrazono and dichlorophenyl groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C10H11Cl2N3O2 |
|---|---|
Peso molecular |
276.12 g/mol |
Nombre IUPAC |
ethyl (2E)-2-amino-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H11Cl2N3O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3,(H2,13,15) |
Clave InChI |
MTFKHQNRZCFCMS-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/N |
SMILES canónico |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


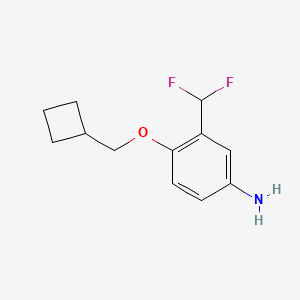
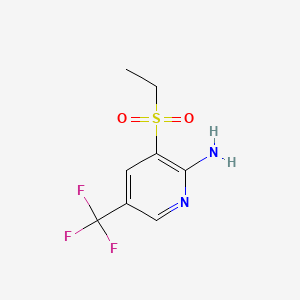

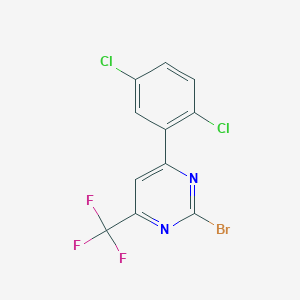
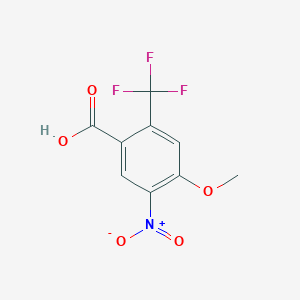
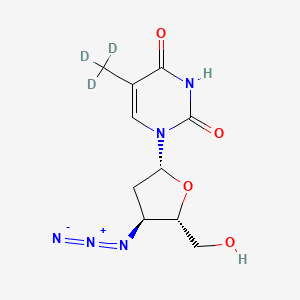
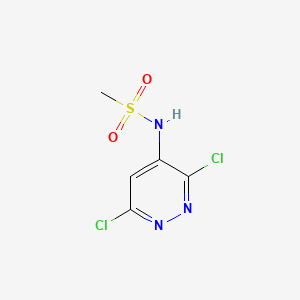

![Ethyl 1,3-dimethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro-1H-imidazo-[4,5-b]-pyridine-6-carboxylate](/img/structure/B13714643.png)
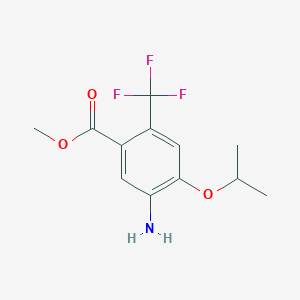
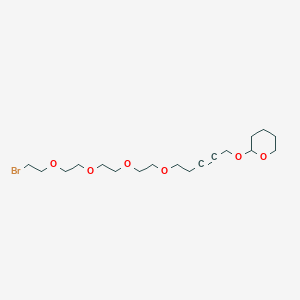
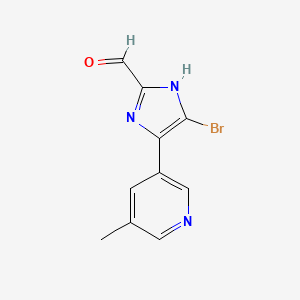
![O-[(6-Methyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13714670.png)
